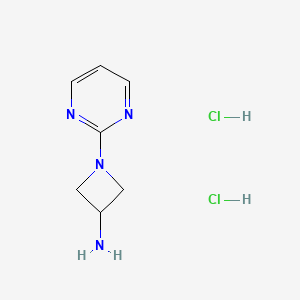

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz) reveals distinct signals for the azetidine and pyrimidine protons:

- Azetidine ring : δ 3.2–3.8 ppm (m, 4H, H-2 and H-4), δ 4.1 ppm (t, 1H, H-3).

- Pyrimidine ring : δ 8.5 ppm (d, 2H, H-4 and H-6), δ 7.0 ppm (t, 1H, H-5).

- Amine protons : δ 2.9 ppm (broad, 2H, NH₂⁺).

¹³C NMR (D₂O, 100 MHz) confirms hybridization states:

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

- [M+H]⁺ : m/z 151.1 (free base), with fragments at m/z 134.0 (loss of NH₃) and m/z 95.0 (pyrimidine ring cleavage).

Table 2: Spectroscopic Summary

| Technique | Key Peaks/Data | Functional Group Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 8.5 ppm (d) | Pyrimidine H-4/H-6 | |

| ¹³C NMR | δ 158.9 ppm | Pyrimidine C-2 | |

| IR | 3300 cm⁻¹ | N–H⁺ stretch | |

| MS | m/z 151.1 | [M+H]⁺ |

Comparative Analysis with Azetidine-Pyrimidine Hybrid Derivatives

Structural variations in azetidine-pyrimidine hybrids significantly influence physicochemical properties:

Table 3: Comparison of Azetidine-Pyrimidine Derivatives

Key observations:

- Electron-withdrawing groups (e.g., pyrimidin-2-yl) reduce logP compared to pyridinyl analogs.

- Azetidine substitution patterns modulate topological polar surface area (TPSA), affecting solubility.

Tautomeric Behavior and Protonation States in Solution

In aqueous solution, this compound exhibits dynamic tautomerism and pH-dependent protonation:

- Pyrimidine ring : The 2-aminopyrimidine moiety can tautomerize between amino (NH₂) and imino (NH) forms, with a pKa of 7.9 for the amino group.

- Azetidine amine : Protonation occurs at pH < 5, stabilizing the NH₃⁺ form (pKa ≈ 9.5).

Under physiological conditions (pH 7.4), the compound exists as a diprotonated species , with both the azetidine amine and one pyrimidine nitrogen charged. This ionization enhances water solubility (predicted solubility: 12.4 mg/mL).

Figure 1: Protonation States

- Low pH (≤5) : Both azetidine NH₂ and pyrimidine NH protonated.

- Neutral pH (7–8) : Azetidine NH₃⁺, pyrimidine NH₂ tautomer dominant.

- High pH (≥10) : Deprotonation of azetidine amine, forming free base.

特性

IUPAC Name |

1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBFKFCPGVSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Azetidine Intermediates

- Boc-protected 3-aminoazetidines are prepared starting from benzhydryl-protected 3-aminoazetidine. The primary amine is Boc-protected to give intermediates that can be selectively alkylated.

- Alkylation is performed using iodoalkyl reagents to introduce desired substituents on the azetidine nitrogen.

- The benzhydryl protecting group is removed by catalytic hydrogenation, yielding the free amine intermediate for coupling.

Preparation of Pyrimidine Halide Precursors

- Pyrimidin-2-yl derivatives are typically synthesized from pyrimidin-4(3H)-one precursors by chlorination with phosphorus oxychloride (POCl_3) at elevated temperatures (110 °C for 3 hours), yielding 2-chloropyrimidine derivatives.

- Alternative halogenations and substitutions on the pyrimidine ring can be performed to tune reactivity and selectivity.

Nucleophilic Aromatic Substitution (S_NAr)

- The key coupling step involves the reaction of Boc-protected 3-aminoazetidine intermediates with 2-chloropyrimidine derivatives.

- This reaction is often conducted in polar aprotic solvents such as dioxane or N-methyl-2-pyrrolidone (NMP).

- Microwave irradiation at 120–150 °C for 0.5–2 hours significantly enhances reaction rates and yields (27–71%) compared to conventional heating.

- The nucleophilic substitution proceeds via displacement of the chlorine atom on the pyrimidine ring by the azetidine amine nitrogen.

Deprotection and Salt Formation

- After coupling, Boc deprotection is performed under acidic conditions, commonly using hydrochloric acid in dichloromethane or ethanol.

- The resulting free amine is isolated as its dihydrochloride salt by bubbling hydrogen chloride gas through the solution or by treatment with HCl in ethanol, followed by precipitation and filtration.

- This salt form improves compound stability and handling.

Representative Reaction Conditions and Yields

Research Findings and Optimization Insights

- Microwave-assisted S_NAr reactions significantly reduce reaction times and improve yields compared to conventional heating.

- Boc protection is essential to avoid overalkylation during azetidine functionalization, especially for linear alkyl substituents.

- Branched alkyl substituents on azetidine reduce overalkylation due to steric hindrance, allowing direct synthesis without Boc protection in some cases.

- The dihydrochloride salt formation by HCl gas bubbling or acidic treatment ensures high purity and crystallinity of the final compound.

- Catalytic hydrogenation is a clean and effective method for removing benzhydryl protecting groups without affecting other functional groups.

Summary Table of Key Intermediates and Final Product

This synthesis approach is robust, scalable, and supported by multiple research publications and patents. It leverages modern synthetic techniques such as microwave-assisted nucleophilic aromatic substitution and strategic protecting group chemistry to efficiently prepare this compound with good yields and purity.

化学反応の分析

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

科学的研究の応用

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride with key analogs, focusing on structural variations, physicochemical properties, synthetic routes, and applications.

1-(Pyrimidin-4-yl)azetidin-3-amine Dihydrochloride

- Structural Difference : Pyrimidine substitution at the 4-position instead of 2-position.

- Impact : The 4-pyrimidinyl isomer may exhibit altered electronic properties due to nitrogen positioning, affecting binding affinity in biological systems. For example, pyrimidin-4-yl derivatives are less common in kinase inhibitors compared to pyrimidin-2-yl analogs, which often mimic adenine in ATP-binding pockets .

- Synthesis : Similar routes involve nucleophilic substitution between azetidin-3-amine and chloropyrimidine, followed by HCl salt formation.

- Applications : Used in fragment-based drug design, though with distinct target profiles compared to the 2-yl isomer .

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

- Structural Difference : Replaces the azetidine ring with a six-membered piperidine ring.

- Piperidine derivatives are prevalent in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

- Safety : Classified as H302 (harmful if swallowed) and H315 (skin irritation), similar to azetidine analogs, but toxicity may vary due to ring size .

1-(Pyrazin-2-yl)azetidin-3-amine Dihydrochloride

- Structural Difference : Pyrazine (two adjacent nitrogen atoms) replaces pyrimidine.

- Impact : Pyrazine’s electron-deficient nature enhances interactions with electron-rich biological targets, such as nucleic acids or heme proteins. This compound is often utilized in antitubercular and antiviral research .

- Synthesis : Requires pyrazine-2-carbonitrile or halogenated pyrazine intermediates, differing from pyrimidine-based routes .

1-(Propan-2-yl)azetidin-3-amine Dihydrochloride

- Structural Difference: A non-aromatic isopropyl group replaces the pyrimidine ring.

- Impact : Lacks π-π stacking capability but offers increased lipophilicity, favoring membrane permeability. This analog is used in prodrug design or as a spacer in peptide mimics .

- Synthesis : Involves alkylation of azetidin-3-amine with isopropyl halides, followed by dihydrochloride salt formation .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Hazard Classification Comparison

生物活性

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound is primarily linked to its structural components, which include a pyrimidine ring and an azetidine moiety. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula for this compound is C7H9Cl2N3, with a molecular weight of approximately 206.07 g/mol. The compound is characterized by the presence of two hydrochloride groups which enhance its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Interaction : The pyrimidine component may interact with various receptors, potentially influencing pathways involved in cell signaling.

- Enzyme Inhibition : The azetidine structure could inhibit specific enzymes, contributing to its pharmacological effects.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties, possibly through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Exhibits potential cytotoxic effects against cancer cell lines. |

| Antimicrobial | Demonstrates activity against various bacterial strains. |

| Anti-inflammatory | Shows promise in reducing inflammation through COX inhibition pathways. |

| Neurological Effects | Potential modulation of neurotransmitter systems, particularly in relation to H3 receptor activity. |

Case Studies and Research Findings

-

Antitumor Evaluation :

A study evaluating the antitumor effects of pyrimidine derivatives indicated that compounds similar to this compound can significantly reduce viable cell counts in cancer models (T/C values ranging from 125% to 200%) . This suggests a potential application in cancer therapeutics. -

Antimicrobial Activity :

Research has shown that pyrimidine derivatives possess antimicrobial properties. For instance, a related compound demonstrated significant minimum inhibitory concentrations (MICs) against Escherichia coli and Candida albicans, indicating that similar activity may be observed for this compound . -

Anti-inflammatory Properties :

Recent studies on pyrimidine-based compounds reported effective inhibition of COX enzymes, particularly COX-2, which is crucial in inflammatory processes. The ED50 values for these compounds were comparable to established anti-inflammatory drugs like indomethacin .

Structure–Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its chemical structure. Variations in substituents on the pyrimidine ring or alterations in the azetidine moiety have been shown to affect biological activity significantly. For instance:

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions on pyrimidine | Increased receptor affinity and selectivity |

| Alkyl chain variations on azetidine | Enhanced solubility and bioavailability |

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, and how is reaction efficiency assessed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrimidine derivatives and azetidine precursors, followed by hydrochloride salt formation. Reaction efficiency is assessed via:

- Yield optimization : Varying stoichiometry, temperature (e.g., 60–100°C), and solvent polarity (e.g., DMF, THF) .

- Intermediate monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progression .

- Purity validation : Post-synthesis recrystallization using ethanol/water mixtures .

- Table 1 : Key Reaction Parameters

| Parameter | Typical Range |

|---|---|

| Temperature | 60–100°C |

| Solvent | DMF, THF, or ethanol/water |

| Reaction Time | 12–24 hours |

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring connectivity and pyrimidine substitution patterns. Use DMSO-d6 or D2O as solvents .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ expected for C₇H₁₀N₄·2HCl = 235.08) .

Q. What safety protocols should be implemented when handling this compound in research settings?

- Methodological Answer : While specific GHS classifications are unavailable for this compound, analogous azetidine derivatives require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to prevent inhalation exposure .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic pathway for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways .

- Reaction Path Screening : Use software like Gaussian or ORCA to simulate intermediates and predict regioselectivity .

- Experimental Feedback Loop : Integrate computational predictions with empirical data to refine reaction conditions iteratively .

- Table 2 : Computational Parameters

| Software | Functionality |

|---|---|

| Gaussian 16 | Transition state optimization |

| ICReDD Workflow | Multi-step reaction design |

Q. What methodological approaches resolve contradictions between spectroscopic data and theoretical predictions for azetidine-pyrimidine derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR chemical shifts with DFT-predicted values (δ ± 0.5 ppm tolerance) .

- Dynamic NMR (DNMR) : Resolve conformational ambiguities in azetidine rings by analyzing temperature-dependent splitting patterns .

- X-ray Crystallography : Resolve structural discrepancies by comparing experimental crystal structures with computational models .

Q. What experimental design strategies minimize side reactions during hydrochloride salt formation of heterocyclic amines?

- Methodological Answer :

- Acid Selection : Use HCl gas over aqueous HCl to reduce water-mediated hydrolysis .

- Temperature Control : Maintain pH < 2 and temperatures < 0°C during salt precipitation to prevent amine degradation .

- In Situ Monitoring : Employ pH-stat titration to ensure stoichiometric equivalence between amine and HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。